molecular formula C21H26BrNO3 B1676207 Mepenzolate bromide CAS No. 76-90-4

Mepenzolate bromide

Cat. No.: B1676207
CAS No.: 76-90-4
M. Wt: 420.3 g/mol
InChI Key: JRRNZNSGDSFFIR-UHFFFAOYSA-M
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Description

Mepenzolate bromide is a quaternary ammonium compound that acts as a muscarinic receptor antagonist. It is primarily used to reduce gastric acid and pepsin secretion and to suppress spontaneous contractions of the colon. This compound is often utilized in the treatment of gastrointestinal disorders, such as peptic ulcers and irritable bowel syndrome .

Scientific Research Applications

Mepenzolate bromide has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Mepenzolate bromide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation.

Mode of Action

This compound is a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to a decrease in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .

Biochemical Pathways

The antagonism of muscarinic receptors by this compound leads to a decrease in the activity of the parasympathetic nervous system. This results in diminished gastric acid and pepsin secretion, which are part of the digestive process, and suppression of spontaneous contractions of the colon, which are involved in the movement of food and waste through the digestive system .

Pharmacokinetics

The absorption of this compound is relatively low when administered orally . Between 3 and 22% of an orally administered dose is excreted in the urine over a 5-day period, with the majority of the radioactivity appearing on Day 1 . This suggests that the compound has a relatively short half-life and is rapidly cleared from the body.

Result of Action

The primary result of this compound’s action is the reduction of gastric acid and pepsin secretion and the suppression of spontaneous contractions of the colon . This can help to alleviate symptoms in conditions where these processes are overactive, such as peptic ulcer disease .

Safety and Hazards

Mepenzolate bromide is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

Mepenzolate Bromide specifically antagonizes muscarinic receptors . This interaction leads to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .

Cellular Effects

This compound has been found to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . It also suppresses elastase-induced pulmonary inflammatory responses .

Molecular Mechanism

The mechanism of action of this compound is as a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to its effects on gastric acid and pepsin secretion, and suppression of spontaneous contractions of the colon .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects of this compound were observed to be more pronounced when administered via the intratracheal route compared to oral administration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects were observed to be dose-dependent, with a higher dose required for oral administration compared to intratracheal administration .

Metabolic Pathways

It is known that it specifically antagonizes muscarinic receptors, which play a role in various metabolic processes .

Transport and Distribution

It is known that it specifically antagonizes muscarinic receptors, which could influence its distribution within cells .

Subcellular Localization

Given its role as a muscarinic receptor antagonist, it is likely to be localized at the cell membrane where these receptors are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mepenzolate bromide can be synthesized through the esterification of 3-hydroxy-1,1-dimethylpiperidinium bromide with 2,2-diphenylacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the careful control of temperature, pH, and reaction time to optimize the esterification reaction. The final product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Mepenzolate bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bond .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Mepenzolate Bromide: this compound is unique due to its specific combination of gastrointestinal and bronchodilatory effects. Unlike other muscarinic antagonists, it has been shown to have significant anti-inflammatory properties, making it a potential therapeutic agent for conditions such as COPD and diabetic wound healing .

Properties

IUPAC Name

(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRNZNSGDSFFIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25990-43-6 (Parent)
Record name Mepenzolate bromide [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID4023252
Record name Mepenzolate bromide
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Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>63.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76-90-4
Record name Mepenzolate bromide
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Record name Mepenzolate bromide [USP:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEPENZOLATE BROMIDE
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Record name MEPENZOLATE BROMIDE
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Record name Mepenzolate bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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